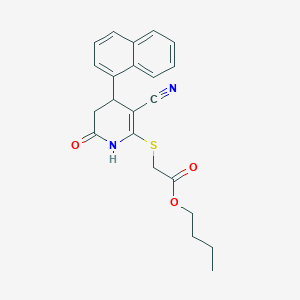

4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

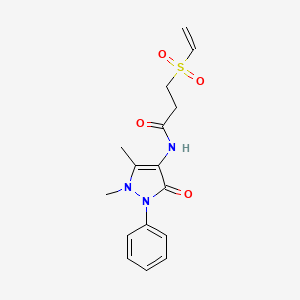

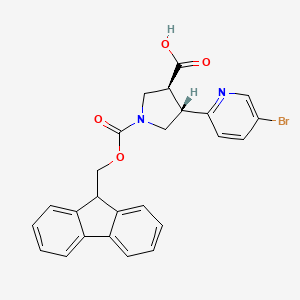

The compound “4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol” is a benzene derivative with a pyrazole group and a methoxyphenol group attached to it. The presence of these functional groups could give this compound unique chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole ring and the introduction of the methoxyphenol group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The benzene ring in the compound contributes to its stability due to the delocalization of pi electrons. The pyrazole ring is a heterocyclic compound containing nitrogen, which could participate in various chemical reactions. The methoxyphenol group contains an ether and a phenol, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, the benzene ring could undergo electrophilic aromatic substitution, while the pyrazole ring could participate in reactions involving the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be affected by the polar groups present in it. Its reactivity could be influenced by the presence of the benzene ring and the pyrazole ring .Applications De Recherche Scientifique

Molecular Docking and Quantum Chemical Calculations

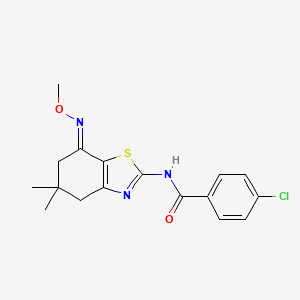

Research by Viji et al. (2020) on a structurally similar compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, involved molecular docking and quantum chemical calculations to understand its molecular structure and spectroscopic data. This study utilized DFT calculations to optimize the molecule's geometry, analyze its vibrational spectra, and calculate molecular parameters such as bond lengths and angles. The study also explored the biological effects through molecular docking results, suggesting potential applications in drug discovery and design (Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, Vinutha V., 2020).

Synthesis and Bioactivity Studies

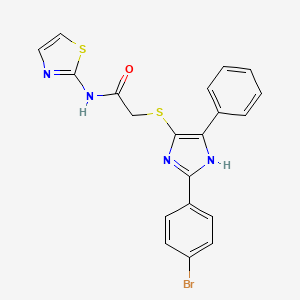

Gul et al. (2016) synthesized a series of new compounds including 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from specific benzaldehydes. These compounds were evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, revealing some derivatives with interesting cytotoxic activities. This suggests their applicability in developing novel anticancer agents and highlights the significance of chemical modifications to enhance biological activity (Gul, H., Tuğrak, M., Sakagami, H., Taslimi, P., Gulcin, I., & Supuran, C., 2016).

Complexation with Metal Ions

Research on the reaction of 3-(2-methoxyphenyl)pyrazole with 1,2-bis(bromomethyl)benzene under specific conditions led to the synthesis of a new ligand, which was then reacted with metal ions like Chromium(III) and Ruthenium(III) to form mononuclear complexes. These complexes were studied for their crystal structures, redox properties, and spectroelectrochemistry, providing insights into their potential applications in catalysis and material science (Frey, G. D., Bell, Z. R., Jeffery, J., & Ward, M., 2001).

Antimicrobial and Antioxidant Properties

A new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds was synthesized and evaluated for antimicrobial and antioxidant activities. This study highlights the potential of these compounds in developing new antimicrobial and antioxidant agents, indicating the broad spectrum of applications ranging from pharmaceuticals to food preservation (Rangaswamy, J., Kumar, H. V., Harini, S. T., & Naik, N., 2017).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it could interact with biological targets in the body. If it’s used as a catalyst or a reagent in a chemical reaction, its mechanism of action would involve its chemical properties and how it interacts with other substances in the reaction .

Propriétés

IUPAC Name |

4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-11-3-2-4-12(8-11)22-15-9-17-18-16(15)13-6-5-10(19)7-14(13)20/h2-9,19-20H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZQDBWJWMOSJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide](/img/structure/B2672965.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2672968.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2672971.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B2672976.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(furan-2-yl)acrylamide](/img/structure/B2672978.png)

![5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2672979.png)